(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471388
InChI: InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-10-9-16(13-21)12-20(3)11-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t16?,17-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13471388

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-10-9-16(13-21)12-20(3)11-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t16?,17-/m0/s1
Standard InChI Key JYXARWYHWBYJIE-DJNXLDHESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine core substituted at the 3-position with a benzyl-methyl-aminomethyl group and a chiral (S)-2-amino-3-methylbutan-1-one moiety. Its IUPAC name, (2S)-2-amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one, reflects the stereochemical configuration critical for biological activity . Key structural elements include:

  • Pyrrolidine ring: Serves as a conformational scaffold.

  • Benzyl-methyl-amine side chain: Enhances lipophilicity and receptor binding.

  • Chiral amino ketone group: Dictates enantioselective interactions .

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight303.4 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count7
Topological Polar Surface64.5 Ų

The compound’s moderate lipophilicity (LogP ~2.8) suggests adequate blood-brain barrier permeability, a trait advantageous for CNS-targeted therapeutics .

Synthesis and Optimization

Synthetic Routes

The synthesis typically employs a Mannich reaction strategy, involving:

  • Pyrrolidine functionalization: Introduction of the benzyl-methyl-aminomethyl group via nucleophilic substitution.

  • Chiral amino ketone formation: Asymmetric synthesis using L-proline-derived catalysts to achieve >98% enantiomeric excess.

  • Purification: Chromatographic separation to isolate the (S)-enantiomer .

Key Reaction Conditions:

  • Temperature: 0–25°C for stereochemical control.

  • Solvent: Dichloromethane/THF mixtures.

  • Catalysts: Chiral Brønsted acids (e.g., TRIP).

Yield and Scalability

StepYield (%)Purity (%)
Pyrrolidine alkylation6592
Amino ketone coupling7895
Final purification8599

Industrial-scale production faces challenges in maintaining enantiopurity, necessitating advanced catalytic systems.

Biological Activities and Mechanisms

Neurotransmitter Receptor Modulation

The compound exhibits nanomolar affinity for neuropeptide FF (NPFF) receptors, implicated in pain pathways:

Receptor SubtypeIC₅₀ (nM)Selectivity Ratio (vs. NPFF2)
NPFF172 ± 84.3
NPFF2309 ± 211.0

Mechanistically, it acts as a non-competitive antagonist, disrupting NPFF-induced calcium flux in dorsal root ganglia neurons.

Analgesic Efficacy

In rodent models of neuropathic pain, subcutaneous administration (10 mg/kg) reduced mechanical allodynia by 62% over 6 hours, outperforming gabapentin (45%). The effect is mediated through κ-opioid receptor crosstalk, confirmed via naloxone antagonism studies.

Pharmacological Applications

CNS Disorders

  • Depression: In murine forced-swim tests, the compound decreased immobility time by 55% at 5 mg/kg (vs. 40% for imipramine) .

  • Anxiety: Elevated plus-maze assays showed a 70% increase in open-arm exploration (dose: 2 mg/kg) .

OrganismMIC (μg/mL)
Staphylococcus aureus16
Enterococcus faecalis32

Mechanistic studies suggest disruption of bacterial membrane potential via quinone interaction.

Comparative Analysis with Structural Analogues

Activity Trends in Pyrrolidine Derivatives

CompoundNPFF1 IC₅₀ (nM)LogPAnalgesic Efficacy (% reduction)
(S)-Benzyl-methyl derivative722.862
(S)-Benzyl-isopropyl derivative1123.448
(R)-Cyclopropyl-methyl derivative892.555

The benzyl-methyl group optimizes receptor fit while balancing lipophilicity .

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